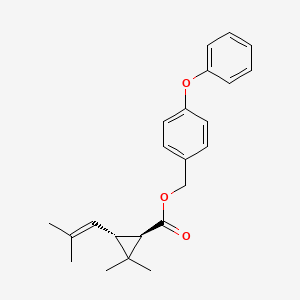
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-, also known as Phenothrin, is a synthetic pyrethroid insecticide. It is widely used in household insecticides and in agriculture to control a variety of pests. The compound is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester involves several steps:
Preparation of Cyclopropanecarboxylic Acid: This step involves the reaction of a suitable cyclopropane derivative with a carboxylating agent.
Formation of the Ester: The cyclopropanecarboxylic acid is then esterified with (4-phenoxyphenyl)methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The process may include:
Catalysts: Use of acid catalysts to speed up the esterification process.
Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Used in the formulation of various insecticidal products for agricultural and household use.
Mechanism of Action
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved include:
Voltage-Gated Sodium Channels: The primary target of the compound.
Neurotransmitter Release: Disruption of normal neurotransmitter release and uptake.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester is similar to other pyrethroid insecticides, such as:
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester lies in its specific chemical structure, which provides a balance of high efficacy and low mammalian toxicity. This makes it a preferred choice for both agricultural and household pest control applications.
Properties
CAS No. |
74111-83-4 |
|---|---|
Molecular Formula |
C23H26O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-16(2)14-20-21(23(20,3)4)22(24)25-15-17-10-12-19(13-11-17)26-18-8-6-5-7-9-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1 |
InChI Key |
IKNKTZXNADDXFN-RTWAWAEBSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


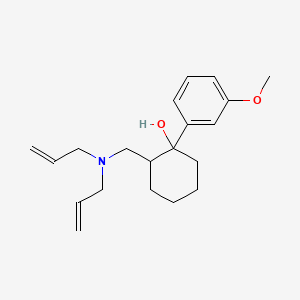
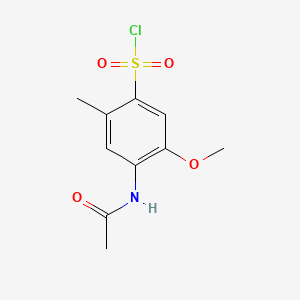
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)



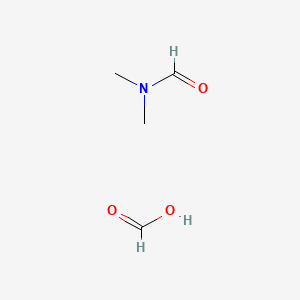
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
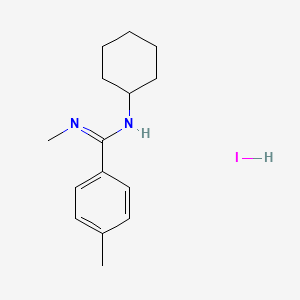

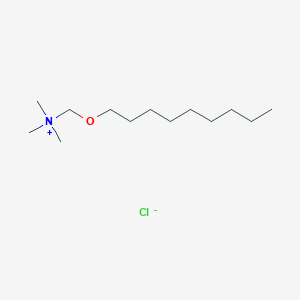

![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
